4-(6-Methoxypyridin-2-yl)thiophene-2-carbaldehyde
Overview
Description
“4-(6-Methoxypyridin-2-yl)thiophene-2-carbaldehyde” is a chemical compound with the CAS Number: 1951444-52-2 . It has a molecular weight of 219.26 and its molecular formula is C11H9NO2S . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H9NO2S/c1-14-11-4-2-3-10 (12-11)8-5-9 (6-13)15-7-8/h2-7H,1H3 . This code provides a unique representation of the compound’s molecular structure.Scientific Research Applications
Synthesis and Crystal Structures
- 4-(6-Methoxypyridin-2-yl)thiophene-2-carbaldehyde has been utilized in synthesizing various chalcones derivatives, contributing to studies in crystal and molecular structures. One study described the synthesis and structures of such derivatives, highlighting the influence of different substituents on the phenyl ring and their impact on molecular packing and interactions (Quoc et al., 2019).
Luminescent Materials and Liquid Crystalline Behavior
- This compound has been instrumental in creating luminescent materials exhibiting blue emission, useful in optical studies. A study synthesized a series of compounds with this compound, examining their liquid crystalline behavior and photophysical properties, finding applications in materials science (Ahipa et al., 2014).
Organic Semiconductor Applications
- In the field of organic electronics, thiophene-based molecules like this compound have been used to create star-shaped molecules for field-effect transistor applications. These molecules exhibit good solubility and semiconducting properties, indicating their potential in electronic device fabrication (Kim et al., 2007).
Synthetic Chemistry and Catalysis
- The compound has also found use in synthetic chemistry, such as in the enantioselective allylation of thiophene-2-carbaldehyde, leading to products used in total synthesis of complex molecules (Motloch et al., 2014).
Photovoltaic Device Fabrication
- It's also been used in synthesizing multi-branched crystalline molecules for organic photovoltaic (OPV) cell fabrication, contributing to renewable energy technologies. These molecules have demonstrated efficiency in converting solar energy to electrical energy (Kim et al., 2009).
Safety and Hazards
Properties
IUPAC Name |
4-(6-methoxypyridin-2-yl)thiophene-2-carbaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2S/c1-14-11-4-2-3-10(12-11)8-5-9(6-13)15-7-8/h2-7H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUNAFLPZLZJHSC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=N1)C2=CSC(=C2)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201212715 | |
Record name | 2-Thiophenecarboxaldehyde, 4-(6-methoxy-2-pyridinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201212715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1951444-52-2 | |
Record name | 2-Thiophenecarboxaldehyde, 4-(6-methoxy-2-pyridinyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1951444-52-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Thiophenecarboxaldehyde, 4-(6-methoxy-2-pyridinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201212715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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